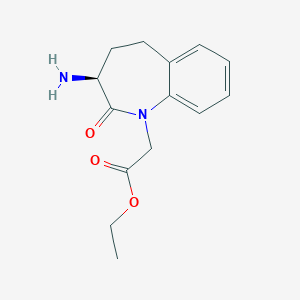

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Overview

Description

“(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester” is a specific type of ester. Esters are widespread in nature and many simple esters are responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by several methods. One common method is the Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the conversion of acid chlorides into esters by treatment with an alcohol in the presence of base .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The ester linkage is also present in animal fats and in many biologically important molecules .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications

Chemistry and Biological Activity

Synthetic Approaches and Biological Applications

The research on 3-benzazepines, which are structurally related to "(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester," has focused on the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines. These compounds have shown a wide range of biological applications, including antimicrobial and cytotoxic activities, which could be significant in pharmaceutical development (Ibrahim, 2011).

Antioxidant Capacity

A study on the antioxidant capacity of compounds similar to "this compound" provided insights into the reaction pathways of antioxidants, which could be valuable in designing new antioxidant agents (Ilyasov et al., 2020).

Biologically Active Compounds

The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the chemical structure of interest, have been explored. These compounds have shown potential for activity in drugs, highlighting the significance of structural modifications in enhancing pharmaceutical properties (Issac & Tierney, 1996).

Pharmacological Implications of Benzodiazepines

Although not directly related to the specific compound , research on benzodiazepines, a class of compounds with structural similarities, has explored their role as antidepressants, suggesting the importance of the GABA system in depression. This research indicates the broader implications of such compounds in understanding and treating psychiatric disorders (Petty et al., 1995).

Semisynthetic Resorbable Materials

The esterification of hyaluronan, a process related to the synthesis of ester derivatives like "this compound," has led to the development of new biomaterials. These materials have potential applications in clinical settings due to their biocompatibility and degradability (Campoccia et al., 1998).

Mechanism of Action

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of the ester is a key step in its interaction with its targets .

Biochemical Pathways

The hydrolysis of the ester leads to the production of an acid and an alcohol . This process affects various biochemical pathways, including those involved in the metabolism of fats and oils

Pharmacokinetics

For instance, esters are known to be lipophilic, which influences their ability to reach the unstirred water layers of the gastrointestinal tract for absorption . The bioavailability of the active acid after administration of an ester prodrug is dictated primarily by two factors: the relative rates of ester hydrolysis versus competing metabolic reactions and the absolute rates of ester hydrolysis .

Result of Action

The hydrolysis of the ester results in the production of an acid and an alcohol . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester. For instance, factors like substrate composition in fermentation media as well as process parameters can influence the production of volatile aroma compounds . Additionally, factors like oxygen and temperature can control ester and higher alcohol synthesis during yeast fermentation .

Future Directions

There is ongoing research into the use of engineered microorganisms for the production of biodiesel from esters . This involves overexpressing the native fatty acid operon, along with fatty acid ethyl ester biosynthesis enzymes, to improve biodiesel biosynthesis . This could potentially reduce production costs for biofuels and plant-derived chemicals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other esters, it can be inferred that it may participate in various biochemical reactions. This reaction results in the formation of an alcohol and a carboxylic acid .

Cellular Effects

For instance, certain esters are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Esters are known to undergo hydrolysis, a reaction that can be catalyzed by enzymes such as esterases or lipases . This reaction involves the breaking of the ester bond and results in the formation of an alcohol and a carboxylic acid .

Temporal Effects in Laboratory Settings

Esters are generally stable compounds, but they can undergo degradation over time, particularly under conditions of high heat or in the presence of strong acids or bases .

Transport and Distribution

Esters are generally lipophilic compounds, which allows them to easily cross cell membranes .

Subcellular Localization

Many esters are known to be located in the cytosol, suggesting a possible cytosolic location for this compound .

Properties

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCSEZDTZRRFH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.